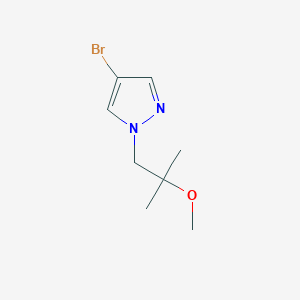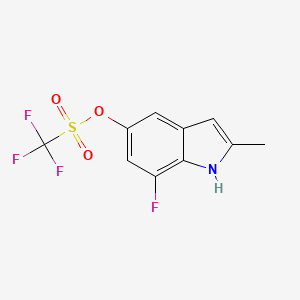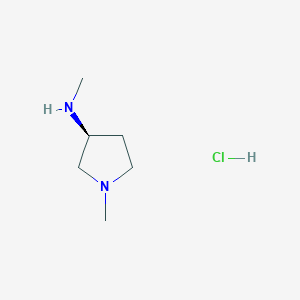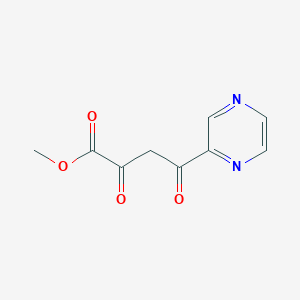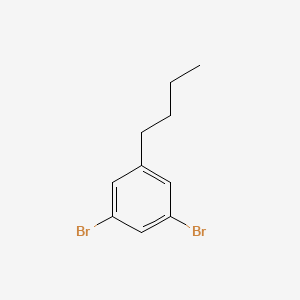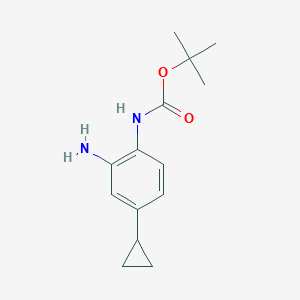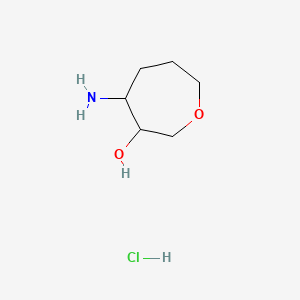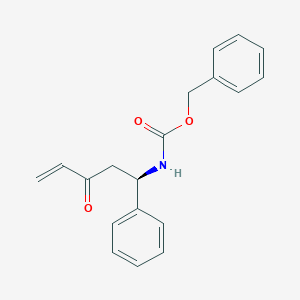
(R)-benzyl 3-oxo-1-phenylpent-4-enylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, phenylacetic acid, and an appropriate carbamoyl chloride.
Formation of Intermediate: The benzyl alcohol is first converted to benzyl chloride using thionyl chloride. This intermediate is then reacted with phenylacetic acid to form the corresponding ester.
Carbamoylation: The ester is then treated with a carbamoyl chloride in the presence of a base, such as triethylamine, to form the final product, ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate may involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to changes in biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.
類似化合物との比較
Similar Compounds
Benzyl Carbamate: A simpler carbamate with similar functional groups.
Phenylacetic Acid Derivatives: Compounds with similar phenyl and acetic acid moieties.
Other Carbamates: Compounds with similar carbamate functional groups.
Uniqueness
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate is unique due to its specific combination of benzyl, phenyl, and carbamate groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
benzyl N-[(1R)-3-oxo-1-phenylpent-4-enyl]carbamate |
InChI |
InChI=1S/C19H19NO3/c1-2-17(21)13-18(16-11-7-4-8-12-16)20-19(22)23-14-15-9-5-3-6-10-15/h2-12,18H,1,13-14H2,(H,20,22)/t18-/m1/s1 |
InChIキー |
FMYKACIWKAGNPM-GOSISDBHSA-N |
異性体SMILES |
C=CC(=O)C[C@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
C=CC(=O)CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)
![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)
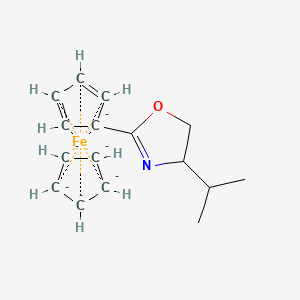
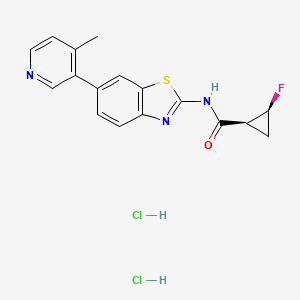
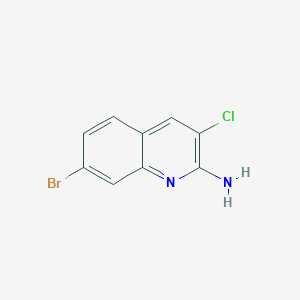
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)
